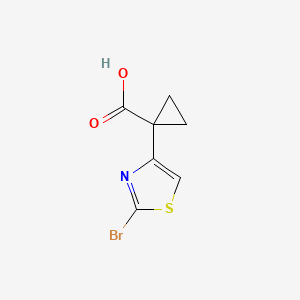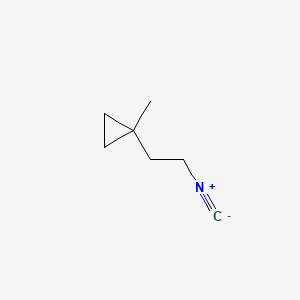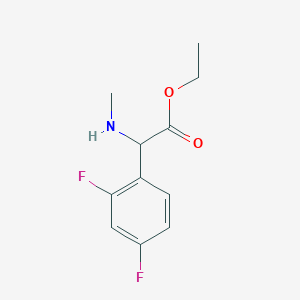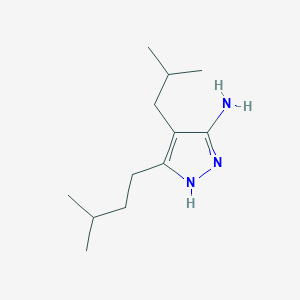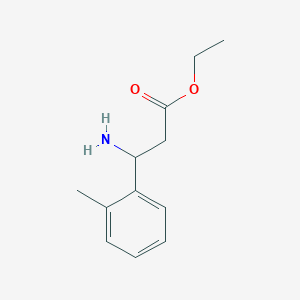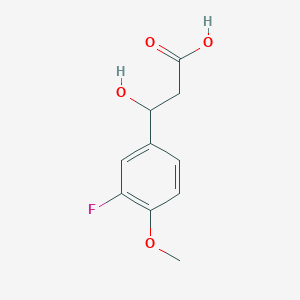
3-(3-Fluoro-4-methoxyphenyl)-3-hydroxypropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Fluoro-4-methoxyphenyl)-3-hydroxypropanoic acid is an organic compound characterized by the presence of a fluoro and methoxy group on a phenyl ring, along with a hydroxypropanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoro-4-methoxyphenyl)-3-hydroxypropanoic acid typically involves multi-step reactions. One common method includes the use of 3-fluoro-4-methoxyphenylboronic acid as a starting material . The synthetic route may involve:
Suzuki Coupling Reaction: This reaction involves the coupling of 3-fluoro-4-methoxyphenylboronic acid with an appropriate halide under palladium catalysis to form the desired phenyl derivative.
Hydroxylation: Introduction of the hydroxy group can be achieved through various hydroxylation reactions, often using oxidizing agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Fluoro-4-methoxyphenyl)-3-hydroxypropanoic acid can undergo several types of chemical reactions:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The fluoro and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of 3-(3-Fluoro-4-methoxyphenyl)-3-oxopropanoic acid.
Reduction: Regeneration of the hydroxy compound.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(3-Fluoro-4-methoxyphenyl)-3-hydroxypropanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(3-Fluoro-4-methoxyphenyl)-3-hydroxypropanoic acid involves its interaction with specific molecular targets. The fluoro and methoxy groups can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The hydroxy group can participate in hydrogen bonding, further stabilizing the interaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Fluoro-4-methoxyphenylboronic acid
- 4-Fluoro-3-methoxyphenylboronic acid
- 3-Methoxyphenylboronic acid
Uniqueness
3-(3-Fluoro-4-methoxyphenyl)-3-hydroxypropanoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both fluoro and methoxy groups on the phenyl ring, along with the hydroxypropanoic acid moiety, makes it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C10H11FO4 |
|---|---|
Poids moléculaire |
214.19 g/mol |
Nom IUPAC |
3-(3-fluoro-4-methoxyphenyl)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C10H11FO4/c1-15-9-3-2-6(4-7(9)11)8(12)5-10(13)14/h2-4,8,12H,5H2,1H3,(H,13,14) |
Clé InChI |
WJBHTSAINXTNHX-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C(CC(=O)O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


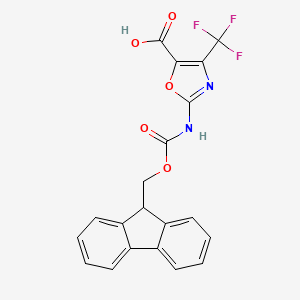
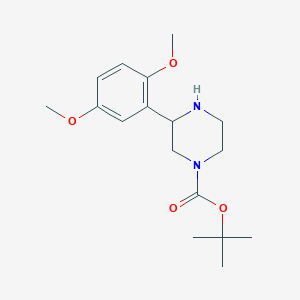

![1-[(Tert-butoxy)methyl]cyclopropan-1-aminehydrochloride](/img/structure/B13538005.png)

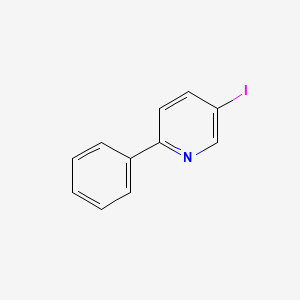
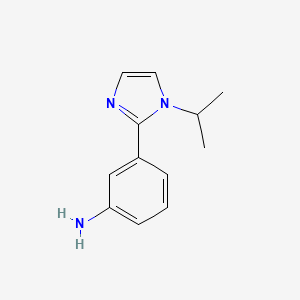
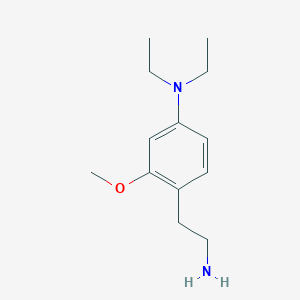
![2-[4-(Trifluoromethylthio)phenyl]ethanethiol](/img/structure/B13538059.png)
